molecular formula C19H27O8P B1678586 PD 113270 CAS No. 87860-37-5

PD 113270

Cat. No.: B1678586
CAS No.: 87860-37-5
M. Wt: 414.4 g/mol
InChI Key: MQLGXVOINDPKQT-BVOZHDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 113270 is a complex organic compound characterized by multiple double bonds, hydroxyl groups, and a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD 113270 typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyran ring, followed by the introduction of hydroxyl groups and double bonds through controlled reactions. Key reagents include phosphorus oxychloride and various organic solvents. Reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

PD 113270 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and substitution reagents like alkyl halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

PD 113270 has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of PD 113270 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s effects are mediated through its structural features, which allow it to bind to and influence the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • [(1E,3E,5E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,3,5,7,9,11-hexaen-4-yl] dihydrogen phosphate
  • [(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] monohydrogen phosphate

Uniqueness

PD 113270 is unique due to its specific arrangement of double bonds, hydroxyl groups, and the dihydropyran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

87860-37-5

Molecular Formula

C19H27O8P

Molecular Weight

414.4 g/mol

IUPAC Name

[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H27O8P/c1-3-4-5-6-7-9-15(20)14-17(27-28(23,24)25)19(2,22)13-12-16-10-8-11-18(21)26-16/h3-9,11-13,15-17,20,22H,10,14H2,1-2H3,(H2,23,24,25)/b4-3+,6-5+,9-7+,13-12+

InChI Key

MQLGXVOINDPKQT-BVOZHDEJSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C(CC(C(C)(/C=C/C1CC=CC(=O)O1)O)OP(=O)(O)O)O

SMILES

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O

Canonical SMILES

CC=CC=CC=CC(CC(C(C)(C=CC1CC=CC(=O)O1)O)OP(=O)(O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic CL 1565B;  CL 1565-B;  CL-1565-B;  CL1565-B;  PD-113,270;  PD 113270

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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